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Compound of Interest

Compound Name: Ethyl 4-methoxyphenylacetate

Cat. No.: B079338 Get Quote

This technical guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic

Resonance (13C NMR) spectrum of Ethyl 4-methoxyphenylacetate. It is intended for

researchers, scientists, and professionals in drug development and analytical chemistry who

utilize NMR spectroscopy for structural elucidation and quality control. This document will delve

into the theoretical principles, practical considerations for data acquisition, and a detailed

interpretation of the spectral data, grounded in established scientific principles.

Introduction: The Molecular Landscape of Ethyl 4-
methoxyphenylacetate
Ethyl 4-methoxyphenylacetate, a key intermediate in the synthesis of various pharmaceutical

and agrochemical compounds, possesses a distinct molecular architecture amenable to NMR

analysis. Its structure comprises a para-substituted aromatic ring, an ethyl ester functional

group, and a methylene bridge. Each of these features contributes uniquely to the 13C NMR

spectrum, providing a detailed fingerprint of the molecule's carbon framework. Understanding

this spectrum is paramount for verifying its identity, purity, and for tracking its transformations in

chemical reactions.

The molecule's structure is as follows:
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Caption: Experimental workflow for 13C NMR analysis.
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Interpretation of the 13C NMR Spectrum
The 13C NMR spectrum of ethyl 4-methoxyphenylacetate is expected to show 9 distinct

signals, corresponding to the 9 chemically non-equivalent carbon atoms in the molecule. The

expected chemical shifts are presented in the table below, with assignments based on

established chemical shift ranges and data from analogous structures.

Table 1: 13C NMR Spectral Data for Ethyl 4-methoxyphenylacetate
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Carbon Atom Assignment
Predicted Chemical
Shift (δ, ppm)

Rationale

C10 -CH3 (ethyl) ~14
Aliphatic sp3 carbon,

shielded.

C7 -CH2- (benzyl) ~40
sp3 carbon adjacent

to an aromatic ring.

C11 -OCH3 ~55

sp3 carbon attached

to an electronegative

oxygen atom.

C9 -OCH2- (ethyl) ~61

sp3 carbon attached

to an electronegative

oxygen atom.

C3, C5 Aromatic C-H ~114

Aromatic carbons

ortho to the electron-

donating methoxy

group, shielded by

resonance.

C4 Aromatic C (ipso) ~127

Aromatic carbon

attached to the

methylene group,

relatively neutral.

C2, C6 Aromatic C-H ~130

Aromatic carbons

meta to the methoxy

group and ortho to the

acetate group.

C1 Aromatic C (ipso) ~158

Aromatic carbon

attached to the

strongly electron-

donating methoxy

group, deshielded.

C8 C=O (ester) ~171 Carbonyl carbon of

the ester, significantly
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deshielded due to the

double bond to

oxygen and the

adjacent single-

bonded oxygen. [1]

Note: Predicted chemical shifts are based on typical values and data for similar compounds.

Actual experimental values may vary slightly depending on the solvent and other experimental

conditions.

The downfield region of the spectrum is dominated by the carbonyl carbon of the ester group

(C8) at approximately 171 ppm. The aromatic carbons (C1-C6) resonate in the range of 114-

158 ppm. The carbon attached to the methoxy group (C1) is the most deshielded of the

aromatic carbons due to the strong electron-donating effect of the oxygen. The aliphatic

carbons of the ethyl group (C9, C10), the methylene bridge (C7), and the methoxy group (C11)

appear in the upfield region of the spectrum.

Conclusion
The 13C NMR spectrum of ethyl 4-methoxyphenylacetate provides a wealth of structural

information that is invaluable for its characterization. By understanding the principles of 13C

NMR and following a robust experimental protocol, researchers can confidently identify this

compound and assess its purity. The detailed assignment of each carbon resonance, as

outlined in this guide, serves as a reliable reference for scientists working with this important

chemical intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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